molecular formula C12H11ClN2O2 B8590710 2-Chloro-3-(2-phenoxyethoxy)pyrazine

2-Chloro-3-(2-phenoxyethoxy)pyrazine

Cat. No.: B8590710
M. Wt: 250.68 g/mol
InChI Key: RTIIHAFMXNGVIX-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-phenoxyethoxy)pyrazine is a chemical reagent designed for research and development purposes. This compound features a pyrazine heterocycle, a structure of significant interest in medicinal chemistry due to its presence in various biologically active molecules and approved therapeutics . The specific molecular architecture of this reagent, combining a chloro substituent with a phenoxyethoxy side chain, makes it a valuable synthetic intermediate. Researchers can utilize the reactivity of the chlorine atom for further functionalization, notably in nucleophilic aromatic substitution reactions to create more complex molecular structures. The phenoxyethoxy chain is a feature known to contribute to the pharmacological profile of compounds targeting the central nervous system, particularly those interacting with serotonin receptors . For instance, structurally similar piperazinylpyrazine compounds have been investigated as antagonists of the serotonin 5-HT2 receptor, a target relevant to disorders of the central nervous system . As such, this reagent serves as a key building block in exploratory chemistry for developing novel ligands for neurological targets. It is also a candidate for use in the synthesis of potential acetylcholinesterase inhibitors, based on the established biological activity of 2-chloropyrazine derivatives . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-3-(2-phenoxyethoxy)pyrazine

InChI

InChI=1S/C12H11ClN2O2/c13-11-12(15-7-6-14-11)17-9-8-16-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

RTIIHAFMXNGVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=NC=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

The substituent at position 3 significantly influences molecular weight, polarity, and stability. Key analogs include:

Table 1: Comparative Physicochemical Properties
Compound Name Substituent Molecular Weight (g/mol) Key Characteristics
2-Chloro-3-(2-phenoxyethoxy)pyrazine 2-phenoxyethoxy ~258.68 High lipophilicity; ether linkage enhances solubility
2-Chloro-3-(methoxymethyl)pyrazine Methoxymethyl 158.59 Compact substituent; higher volatility
2-Chloro-3-(chloromethyl)pyrazine Chloromethyl 163.01 Reactive site for further functionalization; potential toxicity
2-Chloro-3-(4-methylphenyl)pyrazine 4-Methylphenyl 178.62 Aromatic substitution; increased logP (3.105)
2-Chloro-3-(2-quinolylthio)pyrazine 2-Quinolylthio Not reported Thioether linkage; distinct IR vibrations (e.g., C=N at 1779 cm⁻¹)
  • Lipophilicity: The phenoxyethoxy group in the target compound likely increases logP compared to smaller substituents like methoxymethyl or chloromethyl, enhancing membrane permeability for biological applications .
  • Thermal Stability: Pyrazines with ether or thioether linkages (e.g., phenoxyethoxy, quinolylthio) may exhibit lower thermal stability than aryl-substituted analogs due to susceptibility to oxidative degradation .
Antimicrobial Potential :
  • Pyrazines with bulky substituents (e.g., phenoxyethoxy, quinolylthio) may exhibit enhanced antimicrobial activity due to improved interaction with microbial membranes . For example, 2-chloro-3-(2-quinolylthio)pyrazine showed distinct IR spectral features correlated with antibacterial properties .
  • Limitation : Direct comparisons are scarce, as most studies focus on methyl- or phenyl-substituted pyrazines .
Flavor Chemistry :
  • Pyrazines with methoxymethyl or methyl groups (e.g., 2-ethyl-5-methylpyrazine) contribute to roasted flavors but degrade at high temperatures . The phenoxyethoxy substituent’s stability under thermal processing remains unstudied.

Agricultural and Industrial Relevance

  • Volatility: Compounds like 2-chloro-3-(methoxymethyl)pyrazine are more volatile, making them suitable for aerosol applications, whereas the phenoxyethoxy analog’s larger size may limit vapor pressure .
  • Maillard Reaction: Pyrazines derived from amino acids (e.g., lysine) dominate flavor profiles, but synthetic analogs like the target compound could modulate reaction pathways in food systems .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-(2-phenoxyethoxy)pyrazine, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 3-hydroxypyrazine derivatives (e.g., 3-hydroxypyrazine-2-carboxamide) and employ halogenation using POCl₃ to introduce chlorine at the 2-position. For phenoxyethoxy substitution, use nucleophilic aromatic substitution (SNAr) with 2-phenoxyethanol under basic conditions (e.g., NaH or K₂CO₃) .
  • Step 2: Reaction Optimization
    Heating durations (12–24 hours) and solvent choice (DCM or 1,4-dioxane) significantly impact yields. For example, reports 69–90% yields for analogous pyrazine derivatives via refluxing in aprotic solvents. Use LCMS or TLC to monitor reaction progress .
  • Step 3: Purification
    Employ silica gel chromatography with gradients (e.g., 98:2 cyclohexane/EtOAc) to isolate the product. Purity can exceed 90% with careful fraction collection .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the phenoxyethoxy group will show characteristic δH ~4.5–4.7 ppm (OCH₂CH₂O) and δC ~65–70 ppm (CH₂-O) .
  • High-Resolution Mass Spectrometry (HRMS):
    Compare experimental [M+H]⁺ values with theoretical calculations (e.g., C₁₂H₁₂ClN₂O₂: exact mass 265.0615). Discrepancies >5 ppm warrant reanalysis .
  • Melting Point (MP):
    Determine MP via differential scanning calorimetry (DSC). Analogous compounds in exhibit MPs of 121–122°C, indicating high crystallinity .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and photophysical properties of this compound?

Methodological Answer:

  • Step 1: Model Hamiltonian Construction
    Develop a 24-mode Hamiltonian (as in ) to simulate vibrational modes and excited-state dynamics. Include S₁/S₂ potential energy surfaces (PESs) to account for conical intersections .
  • Step 2: Multiconfiguration Time-Dependent Hartree (MCTDH) Simulations
    Use MCTDH to propagate wave packets and predict UV-Vis absorption spectra. Compare with experimental spectra to validate coupling between electronic states .
  • Step 3: Symmetry Analysis
    Apply point-group theory (e.g., C₂v symmetry for pyrazine derivatives) to interpret forbidden/allowed transitions. This resolves discrepancies in emission lifetimes near metallic surfaces .

Q. What strategies address contradictions in spectral data or reactivity observed for halogenated pyrazines?

Methodological Answer:

  • Case Study: Variable NMR Shifts
    If δC for the pyrazine ring deviates >2 ppm from literature (e.g., vs. 4), check for solvent effects (CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Use deuterated solvents and degas samples .
  • Reactivity Discrepancies
    For unexpected byproducts (e.g., triazole formation in ), conduct kinetic isotope effect (KIE) studies or DFT calculations to identify competing pathways (e.g., Hofmann vs. Curtius rearrangements) .

Q. How can this compound be integrated into redox-active coordination polymers for spintronics?

Methodological Answer:

  • Ligand Design
    Utilize the pyrazine nitrogen lone pairs to coordinate transition metals (e.g., Cr²⁺/Cr³⁺). shows that electron transfer from Cr(II) to pyrazine ligands enhances conductivity (σ ~10⁻³ S/cm) .
  • Magnetic Characterization
    Perform SQUID magnetometry to detect ferrimagnetic ordering (T_c >50 K). Compare with parent compounds (e.g., CrCl₂(pyrazine)₂) to assess redox-induced changes in coupling .

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